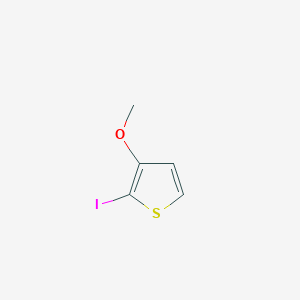

2-碘-3-甲氧基噻吩

描述

2-Iodo-3-methoxythiophene is a chemical compound with the molecular formula C5H5IOS . It is a halogenated thiophene .

Synthesis Analysis

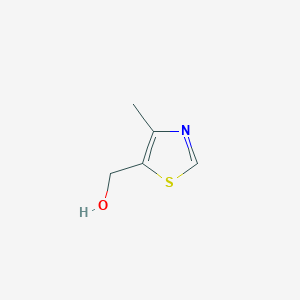

The synthesis of thiophene derivatives has been a topic of interest in recent years due to their potential applications in various fields. The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . In a study, the products and reaction mechanism of the polymerization reaction of 2-bromo-3-methoxythiophene were analyzed .Molecular Structure Analysis

Thiophene is a heterocyclic compound that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular structure of 2-Iodo-3-methoxythiophene would be similar, with an iodine atom and a methoxy group attached to the thiophene ring .Chemical Reactions Analysis

The chemical reactions of thiophene derivatives can be quite complex. For instance, the autopolymerization reaction of 2-bromo-3-methoxythiophene involves multiple steps . When brominated alkoxythiophene is used as a monomer, hydrogen bromide gas is generated, which acts not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group .科学研究应用

Application in the Field of Conductive Polymers

Summary of the Application

3-Methoxythiophene has been used in the synthesis of conductive polymers . These polymers are soluble, readily processable, and exhibit (electro)chemical stability. They hold great promise for the construction of organic light-emitting diodes, field-effect transistors, photovoltaic cells, and solid-state sensors .

Methods of Application

The polymerization of 3-Methoxythiophene is achieved through oxidative polymerization, a one-pot, cheap, and easy-to-implement technique that relies on the simple addition of an oxidant solution to an alkylthiophene solution .

Results or Outcomes

Solution-cast films of ClO4−-doped oligo(3-methoxythiophene) exhibit a luster similar to that of metallic gold . The effects of synthetic conditions on the physicochemical properties of the oligomer and its films have been explored .

Application in the Field of Coating Films

Summary of the Application

3-Methoxythiophene oligomer has been used in the development of coating films that exhibit a gold tone luster .

Methods of Application

The oligomer is synthesized and doped with perchlorate ion. It is soluble in some polar organic solvents, although the number of good solvents is limited .

Results or Outcomes

The coating films prepared using the coating solutions of the good solvents exhibited a higher luster and more intense yellowness when the solvent in which more π-dimers are formed was used for the coating solution .

Application in the Field of Polymer Science

Summary of the Application

2-bromo-3-methoxythiophene has been used in the autopolymerization reaction, which is one of the synthesis methods of polythiophenes . The study of the physical and chemical properties of thiophene derivatives has received much attention because they are incorporated in natural products, medicines, functional materials, and photoresponsive dyes .

Methods of Application

The polymerization reaction of 2-bromo-3-methoxythiophene was analyzed by investigating the gas, liquid, and solid states using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .

Results or Outcomes

The results of the study provided useful information for the design of monomers via autopolymerization . It was found that a side reaction of the autopolymerization reaction occurred and the polymerization reaction mechanism occurred in multiple steps .

Application in the Field of Organic Synthesis

Summary of the Application

2,5-dibromo-3-methoxythiophene, a derivative of 2-Iodo-3-methoxythiophene, has been used in the Suzuki cross-coupling reaction, a convenient method for C–C bond formations in organic molecules .

Methods of Application

Novel derivatives of 2,5-dibromo-3-methoxythiophene were synthesized via the Suzuki coupling reaction . A wide range of functional groups were well tolerated in the reaction .

Results or Outcomes

The synthesized compounds showed promising antibacterial activity against tested strains . Some compounds also showed potential antiurease activity .

安全和危害

While specific safety and hazards information for 2-Iodo-3-methoxythiophene is not available, general safety measures for handling chemical substances include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using the product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

未来方向

The future directions of research on 2-Iodo-3-methoxythiophene and related compounds could involve further exploration of their synthesis methods and applications. For instance, the rubbing effect observed for oligo(3-methoxythiophene), i.e., the edge-on orientation effect, is expected to contribute to the development of new organic electronics .

属性

IUPAC Name |

2-iodo-3-methoxythiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IOS/c1-7-4-2-3-8-5(4)6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVLWDRUSKHAKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440793 | |

| Record name | 2-Iodo-3-methoxythiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-3-methoxythiophene | |

CAS RN |

64435-22-9 | |

| Record name | 2-Iodo-3-methoxythiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

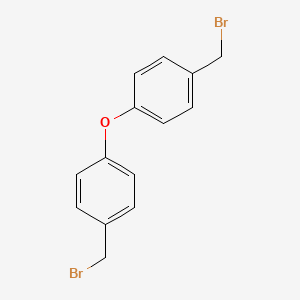

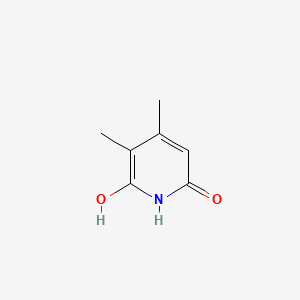

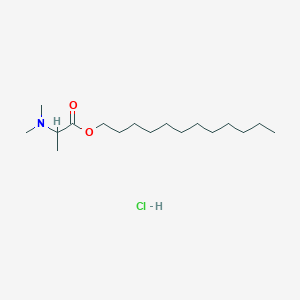

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1313083.png)